

IVIVC Level A correlation indapamide controlled-release

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Compound Focus: Indapamide hemihydrate

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Clinical Comparison of Indapamide Formulations

The table below summarizes the available comparative effectiveness data for modified-release (MR) and immediate-release (IR) indapamide, which stems from large-scale cohort studies rather than IVIVC studies [1].

Formulation	Dosage	Key Comparative Findings (vs. IR)	Evidence Source & Level
Modified Release (MR) [1] [2]	1.5 mg [2]	• Equivalent efficacy in blood pressure reduction to amlodipine 5 mg and hydrochlorothiazide 25 mg [2]. • Similar risk of cardiovascular events or death in intention-to-treat analysis [1]. • Lower risk of cardiovascular events in per-protocol analysis (sustained use) [1]. Cohort Study (86,388 patients) [1]; Randomized Controlled Trial [2]	Immediate Release (IR) [1]
	2.5 mg [1]	• Serves as the baseline for comparison in studies. Cohort Study [1]	

Insights from a Level A IVIVC Model

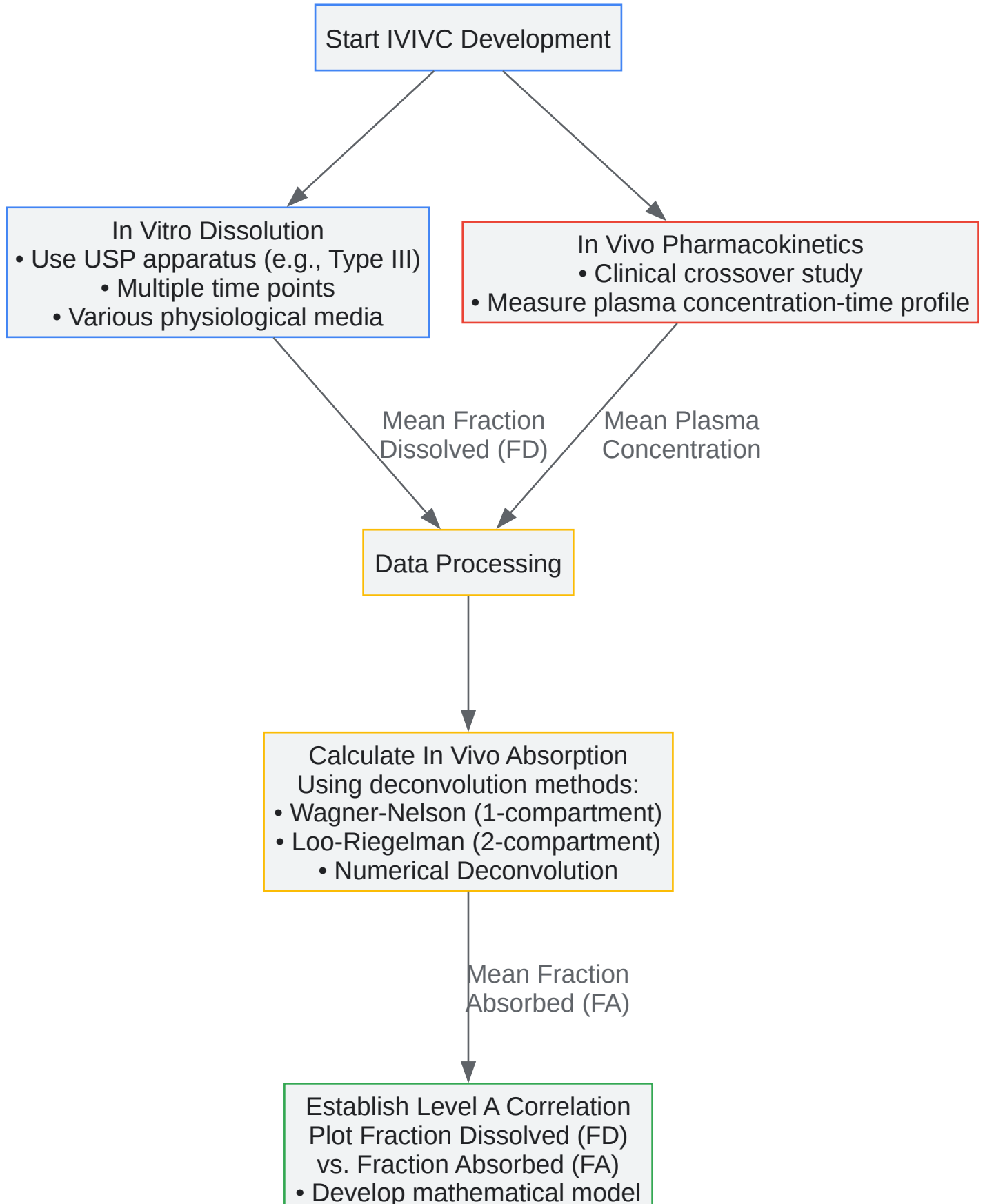
Although not for indapamide, a study on **controlled-release acetaminophen** provides a concrete example of a successful Level A IVIVC, illustrating the methodology and data presentation you are looking for [3].

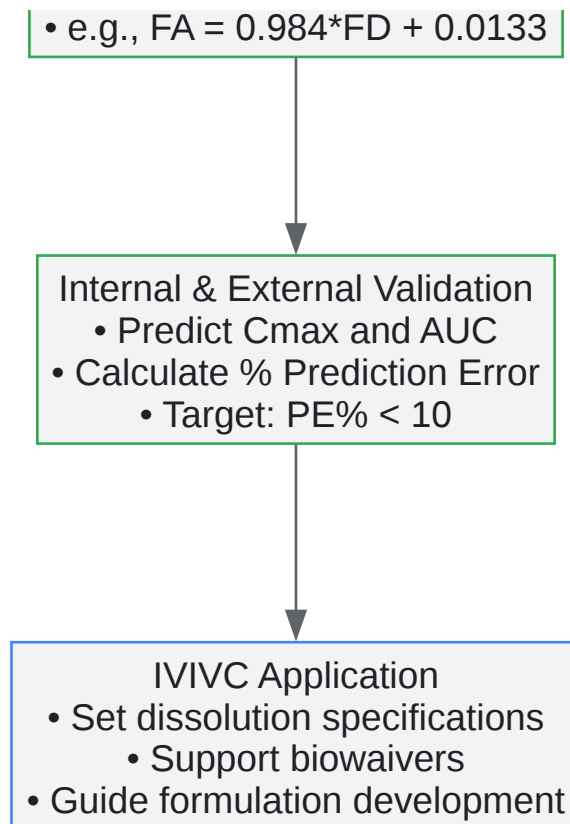
- **Correlation Model:** A point-to-point linear relationship was established with the equation **Fraction Absorbed (FA) = 0.984 × Fraction Dissolved (FD) + 0.0133**. This model showed an excellent statistical fit ($r^2 = 0.997$) [3].
- **Validation:** The model was validated internally and externally, with prediction errors for key pharmacokinetic parameters (C_{MAX} and AUCL) falling below the 10% threshold, confirming its predictive power [3].
- **Conclusion:** The study demonstrated that for a highly soluble and permeable drug like acetaminophen, in vitro dissolution is a strong predictor of in vivo absorption [3].

A Framework for IVIVC Development

The following workflow outlines the general process for developing and validating a Level A IVIVC, which can be applied to a drug like indapamide. This diagram synthesizes the common steps described in the available literature [3] [4] [5].

Level A IVIVC Development Workflow





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